1,5,6-trimethyl-2(1H)-pyrazinone
Description
Structure
3D Structure
Properties
CAS No. |
137232-63-4 |
|---|---|
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
1,5,6-trimethylpyrazin-2-one |
InChI |
InChI=1S/C7H10N2O/c1-5-6(2)9(3)7(10)4-8-5/h4H,1-3H3 |
InChI Key |
FUCUUWDBHGJYML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=O)C=N1)C)C |
Origin of Product |
United States |
Synthetic Strategies and Formation Pathways of 1,5,6 Trimethyl 2 1h Pyrazinone
De Novo Synthetic Methodologies for Pyrazinones
The construction of the pyrazinone ring system can be achieved through various synthetic routes, often involving the strategic combination of acyclic precursors or the utilization of amino acid-derived building blocks.
Synthesis from Acyclic Precursors
A primary and versatile method for the synthesis of 2(1H)-pyrazinones involves the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. This approach allows for the direct formation of the pyrazinone core. In the case of 1,5,6-trimethyl-2(1H)-pyrazinone, the reaction would theoretically proceed between N-methyl-L-alaninamide and diacetyl (2,3-butanedione). The nitrogen of the primary amine in the alaninamide attacks one of the carbonyl carbons of diacetyl, followed by an intramolecular cyclization and subsequent dehydration to yield the final pyrazinone ring.
While specific literature detailing the one-pot synthesis of this compound is not abundant, the general principle is well-established for a wide range of substituted pyrazinones.
α-Amino Acid-Derived Building Block Approaches
The use of α-amino acids as starting materials is a cornerstone of pyrazinone synthesis, providing a chiral pool and a straightforward route to key intermediates. For the synthesis of this compound, L-alanine serves as a logical precursor. The synthesis can be envisioned through the initial formation of N-methyl-L-alaninamide. This intermediate, possessing the required N-1 methyl group and the C-5 methyl group precursor, can then be reacted with diacetyl to form the target molecule.
Another approach involves the reaction of alanine (B10760859) amide with sugars like glyceraldehyde or erythrose, which can lead to the formation of disubstituted pyrazinone isomers. researchgate.net
Optimized Reaction Conditions for Pyrazinone Ring Construction
The efficiency of pyrazinone ring formation from α-amino acid amides and α-dicarbonyls is influenced by several factors. The reaction conditions can be tailored to improve yields and selectivity.
| Parameter | Condition | Rationale |
| Temperature | Elevated temperatures (e.g., reflux) | To overcome the activation energy for condensation and cyclization. |
| Solvent | Protic solvents (e.g., ethanol, methanol) or aprotic polar solvents | To facilitate the dissolution of reactants and intermediates. |
| pH | Slightly acidic to neutral | To catalyze the initial imine formation without promoting side reactions. |
| Catalyst | Acid or base catalysts | Can be employed to accelerate specific steps of the reaction sequence. |
Recent studies have also explored novel pathways, such as the amidation of alanine followed by reaction with α-dicarbonyls, which can proceed at lower temperatures (35-50 °C) after an initial high-temperature amidation step (200 °C). nih.gov
Biosynthetic Pathways and Natural Occurrence
The presence of this compound in cooked foods is primarily attributed to non-enzymatic browning reactions, specifically the Maillard reaction.
Formation in Maillard Reaction Systems
The Maillard reaction, a complex series of reactions between amino acids and reducing sugars, is a significant source of flavor and aroma compounds in thermally processed foods. perfumerflavorist.com Research has confirmed the formation of this compound in Maillard reaction model systems. researchgate.net
One study identified this compound in reactions involving asparagine and monosaccharides. acs.org The proposed mechanism involves the formation of 3-aminosuccinimide, asparagine, and isoasparagine (B1595160) in equilibrium. The condensation of isoasparagine with α-dicarbonyls, which are degradation products of the sugars, leads to the formation of a carboxymethyl-substituted pyrazinone intermediate. Subsequent decarboxylation generates the final 3-methyl-substituted pyrazinones, including the trimethylated variant. acs.org
Role of Amino Acids and Reducing Sugars
The specific amino acids and reducing sugars present in a food system dictate the profile of the resulting Maillard reaction products.
Amino Acids: Alanine has been identified as a key precursor in the formation of pyrazinones. Studies have shown that the reaction of alanine amide with α-dicarbonyls is a viable pathway. nih.gov In the context of the Maillard reaction, the Strecker degradation of alanine can produce acetaldehyde, which can then participate in the formation of the pyrazinone skeleton. The amino group of alanine itself is a crucial nucleophile in the initial stages of the reaction with a reducing sugar.
Reducing Sugars: Sugars such as glucose and fructose (B13574) are common reactants in the Maillard reaction. nih.gov They undergo degradation and fragmentation upon heating to form highly reactive α-dicarbonyl compounds like glyoxal, methylglyoxal, and diacetyl. These dicarbonyls are essential intermediates that react with amino compounds to build the pyrazine (B50134) ring. The reaction of glucose with lysine-containing dipeptides has been shown to produce trimethylpyrazine, highlighting the role of both the sugar and the amino acid structure in the final product formation. researchgate.net
The formation of this compound in food is therefore a result of the intricate interplay between the available amino acids, such as alanine and asparagine, and the degradation products of reducing sugars.
Identification of Intermediate Species
The direct identification of all intermediate species in the complex and rapid series of reactions leading to this compound is challenging. However, based on the known reactants and general mechanisms of pyrazinone formation, key intermediates can be proposed.
The primary pathway to this compound involves the reaction of a peptide-derived component and an α-dicarbonyl compound. Specifically, the reaction between diglycine and diacetyl has been identified as a major formation route. nih.gov In this context, the following intermediates are likely involved:
Schiff Base: Formed from the initial condensation of the N-terminal amino group of diglycine with one of the carbonyl groups of diacetyl.
Enamine/Imine Intermediates: Tautomerization of the initial adducts leads to the formation of reactive enamine or imine structures.
Cyclized Dihydropyrazinone Intermediate: Intramolecular cyclization of an intermediate formed from the reaction of the peptide backbone with the second carbonyl group of diacetyl would lead to a dihydropyrazinone ring structure.
Oxidized Pyrazinone Precursor: The dihydropyrazinone intermediate would then undergo oxidation to form the stable aromatic pyrazinone ring.
Formation in Amadori Rearrangement Products (ARPs)
Amadori rearrangement products (ARPs) are key intermediates in the Maillard reaction, formed from the rearrangement of the initial Schiff base adduct between a reducing sugar and an amino compound. These ARPs are significant precursors to a variety of flavor compounds, including pyrazinones.
Peptide-ARP Systems and Pyrazinone Generation
Recent studies have highlighted the importance of peptide-ARP systems in the generation of specific pyrazinones. While the Maillard reaction was traditionally studied with free amino acids, it is now understood that peptides, which are abundant in food systems, are crucial reactants.
Specifically, this compound has been identified as a product in systems containing peptide-ARPs. nih.gov The peptide structure provides the nitrogen atoms and a portion of the carbon backbone for the resulting pyrazinone ring.
Contribution of α-Dicarbonyl Compounds
α-Dicarbonyl compounds are highly reactive intermediates formed during the degradation of sugars in the Maillard reaction. They are essential for the formation of a wide array of heterocyclic flavor compounds, including pyrazinones.
The formation of this compound is directly linked to the presence of a specific α-dicarbonyl compound: diacetyl (2,3-butanedione). Research has demonstrated that the primary formation route for this pyrazinone involves the reaction between diglycine and diacetyl. nih.gov The diacetyl molecule provides the two adjacent carbonyl groups and the two methyl groups that will ultimately reside at the 5- and 6-positions of the pyrazinone ring.
Microbial Biotransformation Routes to Pyrazinones
Microorganisms are known to produce a diverse range of flavor compounds, including various pyrazines. The biosynthesis of pyrazinones in microorganisms often involves the condensation of amino acids. For example, some bacteria utilize a nonribosomal peptide synthetase (NRPS) assembly line to condense two amino acids, which then cyclize to form the pyrazinone core. nih.gov
However, to date, there is no specific scientific literature that documents the direct biotransformation or microbial production of this compound. While various other alkylated pyrazinones have been identified as microbial metabolites, the specific trimethylated compound of interest has not been reported as a product of microbial fermentation. Therefore, its formation is predominantly associated with thermally driven chemical reactions in food systems.
Mechanistic Elucidation of Formation Routes for this compound
Based on the identified precursors, a plausible mechanistic pathway for the formation of this compound from diglycine and diacetyl within an Amadori rearrangement product system can be proposed. This mechanism integrates key steps of the Maillard reaction.
A Proposed Formation Pathway:
Initial Condensation: The reaction initiates with the nucleophilic attack of the N-terminal amino group of diglycine on one of the carbonyl carbons of diacetyl, forming a carbinolamine intermediate.
Dehydration and Schiff Base Formation: The carbinolamine readily dehydrates to form a Schiff base (an imine).
Cyclization: The nitrogen atom of the peptide bond within the diglycine moiety then acts as a nucleophile, attacking the second carbonyl carbon of the diacetyl backbone. This intramolecular cyclization leads to the formation of a six-membered dihydropyrazinone ring.
Methylation at N-1: The N-1 position of the pyrazinone ring is methylated. In the context of Amadori products, the methyl group can originate from the degradation of the sugar moiety.
Oxidation: The final step involves the oxidation of the dihydropyrazinone ring to the stable, aromatic this compound. This oxidation can be facilitated by other components in the Maillard reaction mixture.
This proposed mechanism highlights the intricate interplay between peptide chemistry and the degradation products of sugars in creating the specific molecular architecture of this compound.
Isotopic Labeling Studies to Determine Atom Incorporation
Isotopic labeling is a powerful analytical technique used to trace the pathways of atoms from reactant molecules to final products. In the context of the formation of this compound, such studies would be instrumental in definitively identifying the precursor molecules and the specific atoms they contribute to the final pyrazinone ring and its substituents. While specific isotopic labeling studies exclusively targeting this compound are not extensively documented in publicly available research, the principles of this methodology are well-established within the study of the Maillard reaction, the primary context in which this compound is formed.
The foundational precursors for this compound have been identified as diglycine and diacetyl (an α-dicarbonyl compound). A hypothetical isotopic labeling experiment to confirm the incorporation of atoms from these precursors would involve the use of molecules labeled with stable isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N).
For instance, to confirm the origin of the nitrogen atoms and the adjacent carbon atoms in the pyrazinone ring, one could utilize diglycine labeled at specific positions.
Table 1: Hypothetical Isotopic Labeling of Diglycine and Expected Incorporation into this compound
| Labeled Precursor | Expected Position of Label in Product | Purpose of Labeling |
| [1-¹³C]glycylglycine | C3-position of the pyrazinone ring | To trace the carboxyl-terminal glycine's carboxyl carbon. |
| [2-¹³C]glycylglycine | C2-position of the pyrazinone ring | To trace the carboxyl-terminal glycine's α-carbon. |
| [¹⁵N]glycylglycine | N1 and N4 positions of the pyrazinone ring | To confirm the incorporation of both nitrogen atoms from diglycine. |
| [1,2-¹³C₂, ¹⁵N]glycylglycine | C2, C3, N1, and N4 positions | To provide a comprehensive map of the diglycine backbone's contribution. |
Similarly, to elucidate the origin of the methyl groups and the remaining carbon atoms of the pyrazinone ring, labeled diacetyl could be employed.
Table 2: Hypothetical Isotopic Labeling of Diacetyl and Expected Incorporation into this compound
| Labeled Precursor | Expected Position of Label in Product | Purpose of Labeling |
| [1,4-¹³C₂]diacetyl | C5 and C6 methyl groups | To confirm the origin of the methyl groups at positions 5 and 6. |
| [2,3-¹³C₂]diacetyl | C5 and C6 positions of the pyrazinone ring | To trace the carbonyl carbons of diacetyl. |
By reacting these labeled precursors and analyzing the resulting this compound using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can pinpoint the location of the isotopic labels in the final product. This provides unequivocal evidence of the atomic contributions of each precursor.
Proposed Reaction Mechanisms and Pathways
The formation of this compound is primarily understood to occur through the Maillard reaction, a complex series of non-enzymatic browning reactions that take place between amino acids (or peptides) and reducing sugars or, more directly, α-dicarbonyl compounds. Recent studies have indicated that the principal pathway for the formation of this specific pyrazinone involves the reaction of diglycine with diacetyl. nih.gov
The proposed mechanism can be broken down into several key steps:
Initial Condensation: The reaction initiates with the nucleophilic attack of the N-terminal amino group of diglycine on one of the carbonyl carbons of diacetyl. This is followed by dehydration to form a Schiff base intermediate.
Amadori Rearrangement and Cyclization: The Schiff base can then undergo a series of rearrangements. A key step is the intramolecular cyclization where the nitrogen of the peptide bond attacks the second carbonyl group of the former diacetyl moiety.
Decarboxylation and Dehydration: Following cyclization, the intermediate undergoes decarboxylation, losing the carboxyl group of the C-terminal glycine (B1666218). Subsequent dehydration steps lead to the formation of the stable, aromatic pyrazinone ring.
N-Methylation: The methyl group at the N1 position is proposed to originate from the N-terminal amino acid of the original peptide, in this case, the first glycine unit of diglycine, following its fragmentation during the reaction cascade.
An alternative, though less emphasized, pathway could involve the initial Strecker degradation of the amino acids, leading to the formation of α-aminocarbonyl intermediates which then condense. However, the direct reaction between the peptide and the α-dicarbonyl is considered the more probable route for peptide-specific pyrazinones. nih.gov
Spectroscopic and Structural Characterization Studies of 1,5,6 Trimethyl 2 1h Pyrazinone
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by providing information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).
Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Similar to the ¹H NMR data, specific experimental ¹³C NMR data for 1,5,6-trimethyl-2(1H)-pyrazinone is not found in the reviewed literature. A theoretical analysis would predict seven distinct carbon signals corresponding to the three methyl carbons, the three carbons of the pyrazinone ring, and the carbonyl carbon. The chemical shift of the carbonyl carbon would be expected to appear significantly downfield due to the deshielding effect of the oxygen atom.
Two-Dimensional NMR Techniques for Structural Assignment
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule. An HSQC experiment would correlate the signals of each proton with the carbon to which it is directly attached. An HMBC experiment would reveal longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for establishing the substitution pattern on the pyrazinone ring. While these techniques would be essential for the complete structural elucidation of this compound, no specific 2D NMR data has been reported in the available scientific literature.
Mass Spectrometry (MS) Applications in Characterization
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like pyrazinones. In ESI-MS, a solution of the analyte is passed through a charged capillary, generating charged droplets from which ions are desolvated and enter the mass analyzer. For this compound, an ESI-MS spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 139.17. The high-resolution mass of this ion would allow for the confirmation of the elemental composition (C7H11N2O).
Table 1: Predicted ESI-MS Data for this compound
| Ion | Predicted m/z |
| [M+H]⁺ | 139.17 |
| [M+Na]⁺ | 161.15 |
Note: This data is predicted based on the molecular formula and has not been experimentally verified from the searched literature.
Fragmentation Pattern Analysis for Structural Confirmation
Tandem mass spectrometry (MS/MS) experiments, where the protonated molecule is isolated and fragmented, can provide valuable structural information. The fragmentation of the pyrazinone ring and the loss of the methyl substituents would produce a characteristic pattern of fragment ions. While specific experimental fragmentation data for this compound is not available, general fragmentation pathways for substituted pyrazinones could be anticipated. These might include the loss of a methyl radical (•CH3), carbon monoxide (CO), or other small neutral molecules. Analysis of these fragmentation patterns would be essential for confirming the positions of the methyl groups on the pyrazinone core.
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy provides a window into the molecular vibrations of a compound, offering a unique fingerprint based on its structural features.
Fourier Transform Infrared (FT-IR) Spectroscopic Signatures
The structure of this compound contains several key functional groups that will give rise to characteristic IR absorptions. These include C-H bonds of the methyl groups and the pyrazinone ring, the C=O (carbonyl) group, C=C and C-N bonds within the ring, and the C-N bond of the N-methyl group.
Theoretical studies on similar heterocyclic compounds, such as 3-methyl-5-pyrazolone, have been conducted using Density Functional Theory (DFT) to calculate vibrational frequencies. spast.orgresearchgate.net These computational approaches, often employing methods like B3LYP with a 6-311G(d,p) basis set, provide valuable insights into the expected vibrational modes. spast.orgresearchgate.net For this compound, the most prominent peak is expected to be the C=O stretching vibration, which in similar cyclic amide structures, typically appears in the range of 1650-1700 cm⁻¹. The presence of methyl groups would introduce C-H stretching vibrations around 2850-3000 cm⁻¹ and bending vibrations at lower wavenumbers. The C=C and C-N stretching vibrations of the pyrazinone ring are anticipated to be in the 1400-1600 cm⁻¹ region.
A summary of expected FT-IR absorption bands for this compound based on analogous compounds is provided in the table below.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| C-H (Methyl) | 2850-3000 | Stretching |
| C=O (Carbonyl) | 1650-1700 | Stretching |
| C=C (Ring) | 1500-1600 | Stretching |
| C-N (Ring) | 1300-1400 | Stretching |
| C-H (Methyl) | 1375-1450 | Bending |
This table is predictive and based on data from analogous compounds.
Raman Spectroscopy for Molecular Vibrational Analysis
As with FT-IR, experimental Raman spectra for this compound are not widely documented. Raman spectroscopy, being sensitive to changes in polarizability, complements FT-IR by providing information on different vibrational modes.
In pyrazine (B50134) and its derivatives, Raman spectroscopy has been used to study molecular structure and interactions. researchgate.net DFT studies on pyrazine-metal complexes have shown that vibrational frequencies are sensitive to coordination and electronic effects. nih.gov For this compound, the symmetric vibrations of the pyrazinone ring and the C-C and C-N bonds are expected to be strong Raman scatterers. The C=O stretch, while strong in the IR, may show a weaker band in the Raman spectrum. The C-H stretching and bending vibrations of the methyl groups will also be present.
The "fingerprint" region, typically between 600-1800 cm⁻¹, in the Raman spectrum would contain a wealth of structural information specific to the substitution pattern of the pyrazinone ring. physicsopenlab.org
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy probes the electronic transitions within a molecule, providing information about conjugation and the presence of chromophores.
Ultraviolet-Visible (UV-Vis) Absorption Characteristics
No specific experimental UV-Vis absorption data for this compound has been identified. However, the electronic absorption properties can be inferred from the behavior of related pyrazinone and other heterocyclic systems. utoronto.calibretexts.org
The pyrazinone ring constitutes a chromophore. The absorption characteristics are primarily due to π → π* and n → π* transitions. The extent of conjugation and the presence of substituents significantly influence the wavelength of maximum absorption (λmax). utoronto.ca For pyrazinone derivatives, the absorption is typically in the UV region. The addition of alkyl (methyl) groups, which are auxochromes, is expected to cause a slight bathochromic (red) shift in the λmax compared to the unsubstituted pyrazinone core.
Theoretical calculations using time-dependent DFT (TD-DFT) have been employed to predict the electronic spectra of pyrazoline derivatives, showing that such methods can provide reasonable approximations of experimental spectra. nih.gov Similar computational approaches could be applied to this compound to predict its UV-Vis absorption profile. Based on studies of similar heterocyclic systems, the primary π → π* transition for this compound is expected to fall within the 250-350 nm range.
Fluorescence Properties and Intensity Studies
The fluorescence properties of this compound have not been experimentally reported. While some heterocyclic compounds, such as certain pyrazoline derivatives, are known to be fluorescent, this is not a universal property for all pyrazinones. bohrium.comnih.gov
Fluorescence in organic molecules is often associated with rigid, planar structures with extended π-conjugation. The fluorescence quantum yield can be highly dependent on the molecular structure and environment. Studies on pyrazoline derivatives have shown that their emission intensity can be influenced by factors such as aggregation and intermolecular interactions. nih.gov Some pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been synthesized and their fluorescent properties investigated, indicating that the pyrazinone core can be part of a fluorescent system. nih.gov
Whether this compound exhibits significant fluorescence would depend on the efficiency of radiative versus non-radiative decay pathways from its excited state. Without experimental data, any discussion on its fluorescence remains speculative.
X-ray Crystallography and Solid-State Structural Analysis
There is no published single-crystal X-ray diffraction data for this compound. However, the crystal structures of related pyrazinone and pyrazoline derivatives provide a basis for predicting its solid-state conformation and packing. figshare.commostwiedzy.pl
X-ray crystallography of N-substituted pyrazoline derivatives has revealed details about their molecular conformation, including the planarity of the heterocyclic ring and the dihedral angles between different parts of the molecule. mostwiedzy.pl For pyrazin-2(1H)-thione, a related thione analog, the crystal structure shows that molecules are linked by hydrogen bonds. figshare.com
In the solid state, this compound is expected to adopt a largely planar ring conformation. The bond lengths and angles would be consistent with a hybrid of single and double bond character within the pyrazinone ring, influenced by resonance. The carbonyl group (C=O) would have a bond length indicative of a double bond, while the C-N and C-C bonds within the ring would have intermediate lengths. The methyl groups would be disposed around the pyrazinone core.
The crystal packing would be influenced by intermolecular forces such as dipole-dipole interactions arising from the polar carbonyl group and van der Waals forces. In the absence of strong hydrogen bond donors, the crystal lattice would likely be stabilized by these weaker interactions.
A predictive table of selected bond lengths for this compound based on analogous structures is presented below.
| Bond | Expected Bond Length (Å) |
| C=O | ~1.23 |
| C-N (amide) | ~1.35 |
| C-N (enamine) | ~1.40 |
| C=C | ~1.34 |
| C-C | ~1.46 |
This table is predictive and based on data from analogous compounds.
In-depth Analysis of this compound Reveals Limited Structural Data
Despite extensive searches of chemical databases and scientific literature, detailed crystallographic and intermolecular interaction data for the chemical compound this compound remains elusive. While basic information such as its chemical formula (C₇H₁₀N₂O) and molecular weight (138.167 g/mol ) is readily available, in-depth structural characterization through single-crystal X-ray diffraction does not appear to be publicly documented.
This scarcity of information prevents a detailed discussion of the compound's crystal structure, molecular geometry, and the specific nature of its intermolecular interactions in the solid state. Typically, such an analysis would involve a comprehensive examination of bond lengths, bond angles, and the various non-covalent forces that govern the packing of molecules in a crystalline lattice. These forces include hydrogen bonding, van der Waals forces, and potential π-π stacking interactions, all of which are critical in determining the physical and chemical properties of a compound.
A 1992 study by Oh, Shu, and Ho, focused on the formation of novel 2(1H)-pyrazinones as peptide-specific Maillard reaction products, mentions the compound. However, this research primarily addresses its formation and identification within the context of food chemistry and does not provide the detailed crystallographic data necessary for a thorough structural elucidation.
Without access to a published crystal structure, any discussion of the precise three-dimensional arrangement of this compound molecules in the solid state would be purely speculative. Therefore, the determination of its crystal system, space group, and the specifics of its molecular packing and intermolecular forces awaits further experimental investigation and publication in peer-reviewed scientific literature.
Theoretical and Computational Investigations of 1,5,6 Trimethyl 2 1h Pyrazinone
Quantum Chemical Studies
Quantum chemical studies are pivotal in elucidating the fundamental electronic properties of a molecule. For 1,5,6-trimethyl-2(1H)-pyrazinone, these investigations help in understanding its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a suitable basis set such as 6-311++G(d,p), are instrumental in determining the optimized geometry and electronic properties of this compound. These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure. The electronic properties, such as total energy, dipole moment, and charge distribution on individual atoms, can also be accurately predicted.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant parameter that provides insights into the molecule's stability; a larger gap implies higher stability and lower chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazinone ring, while the LUMO would be distributed over the entire molecule, including the carbonyl group.
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. In the case of this compound, the regions of negative potential (typically colored red) are expected to be located around the electronegative oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) would be found around the hydrogen atoms of the methyl groups, suggesting sites for nucleophilic attack.
| Region | Predicted Location | Susceptibility |
|---|---|---|
| Negative Potential (Red) | Oxygen and Nitrogen atoms | Electrophilic Attack |
| Positive Potential (Blue) | Hydrogen atoms of methyl groups | Nucleophilic Attack |
Predicted Spectroscopic Data Correlation with Experimental Results
Theoretical calculations can predict spectroscopic data, such as vibrational frequencies (FT-IR and Raman), which can then be correlated with experimental findings to validate the computational model. For this compound, DFT calculations can predict the characteristic vibrational modes, including the C=O stretching, C-N stretching, and C-H bending vibrations. By comparing the calculated wavenumbers with experimental spectra, a scaling factor can be applied to correct for any systematic errors in the theoretical method, leading to a more accurate assignment of the spectral bands.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, offering insights into its conformational flexibility and stability.
Conformational Analysis and Stability
Conformational analysis of this compound is essential for understanding how the molecule behaves in a dynamic environment. The pyrazinone ring itself is largely planar, but the methyl groups attached to it can rotate. MD simulations can explore the potential energy surface associated with the rotation of these methyl groups to identify the most stable conformations. The stability of different conformers is primarily determined by steric hindrance between the methyl groups. The most stable conformation will be the one that minimizes these steric clashes, which can be predicted by analyzing the torsional angles and the resulting potential energy throughout the simulation.
Reaction Mechanism Predictions
Computational chemistry provides powerful tools to predict the course of chemical reactions, offering insights into the energetic feasibility and stereochemical outcomes of various transformations. For a molecule like this compound, theoretical studies can elucidate its reactivity in complex reactions such as cycloadditions.
Theoretical Studies of Cycloaddition Reactions Involving Pyrazinones
Cycloaddition reactions are fundamental processes in organic synthesis for the construction of cyclic systems. Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the mechanisms of these reactions involving pyrazinone-related structures. A notable study focused on the reaction of a closely related analogue, 1,5,6-trimethylpyrazinium-3-olate, with methyl methacrylate (B99206) (MMA). nih.govnih.gov This research provides a valuable model for understanding the potential cycloaddition behavior of this compound.
The study revealed that the reaction is not a straightforward cycloaddition but a more complex domino process. nih.govnih.gov It commences with a 1,3-dipolar cycloaddition (13DC), followed by a skeletal rearrangement and an subsequent intramolecular SN2 reaction to yield the final lactone-lactam product. nih.gov
Key Findings from the DFT Study on 1,5,6-trimethylpyrazinium-3-olate and MMA:
| Feature | Observation | Reference |
| Reaction Type | Domino process involving 1,3-dipolar cycloaddition, skeletal rearrangement, and SN2 reaction. | nih.govnih.gov |
| Initial Step | 1,3-dipolar cycloaddition (13DC) to form a [3+2] cycloadduct. | nih.gov |
| Stereoselectivity | The 13DC reaction exhibits complete endo stereoselectivity. | nih.govnih.gov |
| Regioselectivity | The reaction shows high regioselectivity. | nih.govnih.gov |
| Mechanism | The subsequent skeletal rearrangement proceeds via a non-concerted mechanism. | nih.govnih.gov |
| Final Product | Formation of a complex lactone-lactam structure. | nih.gov |
These theoretical predictions highlight the nuanced reactivity of the pyrazinium-3-olate system, suggesting that the corresponding 2(1H)-pyrazinone would also exhibit complex and selective reactivity patterns in cycloaddition reactions. The computational analysis of transition states and reaction intermediates provides a detailed roadmap of the reaction pathway that would be challenging to elucidate through experimental means alone.
Exploration of Potential Energy Surfaces for Chemical Transformations
The potential energy surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule as a function of its geometry. researchgate.net By exploring the PES, chemists can identify stable molecules (minima), transition states (saddle points), and the pathways that connect them, thereby understanding the mechanism of a chemical reaction.
For pyrazinone derivatives, the exploration of the PES is crucial for understanding various chemical transformations, including tautomerism and cycloaddition reactions. Tautomerism, the interconversion of structural isomers, is a key aspect of pyrazinone chemistry that significantly influences their reactivity. nih.govencyclopedia.pubmdpi.com
Computational studies on related heterocyclic systems, such as pyrazolones, have demonstrated the utility of DFT calculations in determining the relative stabilities of different tautomers and the energy barriers for their interconversion. nih.gov These studies often consider the effect of substituents and solvent on the tautomeric equilibrium. For instance, in 4-acyl pyrazolone (B3327878), DFT calculations have been used to identify 19 possible tautomers and assess their relative stabilities, finding that factors like the presence of an aromatic ring and intramolecular hydrogen bonds play a crucial role.
Factors Influencing Tautomer Stability in Heterocyclic Systems (from related studies):
| Factor | Influence on Stability | Reference |
| Aromaticity | Increased aromaticity in one tautomer can drive the equilibrium towards its formation. | encyclopedia.pub |
| Intramolecular Hydrogen Bonding | Can stabilize specific tautomeric forms. | |
| Solvent Polarity | Can shift the tautomeric equilibrium by preferentially solvating more polar tautomers. | |
| Substituent Effects | Electron-donating or withdrawing groups can alter the relative energies of tautomers. | mdpi.com |
While a specific PES exploration for this compound is not extensively documented in the literature, the principles derived from studies on analogous systems suggest that its reactivity will be governed by a complex interplay of its tautomeric forms. The trimethyl substitution pattern will undoubtedly influence the electronic structure and, consequently, the topography of the PES for its various chemical transformations.
Structure-Reactivity Relationship Modeling (Computational Approaches)
Quantitative Structure-Activity Relationship (QSAR) and other computational modeling approaches are invaluable for establishing a link between the chemical structure of a molecule and its reactivity or biological activity. mdpi.comnih.govnih.gov These methods utilize molecular descriptors, which are numerical representations of a molecule's properties, to build predictive models.
Commonly Used Molecular Descriptors in Structure-Reactivity Studies:
| Descriptor Category | Examples |
| Electronic | HOMO/LUMO energies, dipole moment, atomic charges |
| Steric | Molecular volume, surface area, specific substituent steric parameters |
| Topological | Connectivity indices, shape indices |
| Thermodynamic | Heat of formation, Gibbs free energy |
By calculating these descriptors for a series of pyrazinone derivatives and correlating them with experimentally determined reaction rates or equilibrium constants, a predictive model can be developed. For example, the electronic properties of the pyrazinone ring in this compound, influenced by the three methyl groups, will be a key determinant of its reactivity. The electron-donating nature of the methyl groups is expected to increase the electron density of the ring, which could enhance its nucleophilicity in certain reactions.
Computational studies on related heterocyclic systems have shown that properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting reactivity. mdpi.com A smaller HOMO-LUMO gap generally indicates higher reactivity.
Chemical Reactivity and Derivatization of 1,5,6 Trimethyl 2 1h Pyrazinone
Functional Group Transformations and Modifications
The 1,5,6-trimethyl-2(1H)-pyrazinone molecule presents several sites for functional group transformations. The pyrazinone ring itself can undergo substitution reactions, while the methyl groups and the carbonyl function offer additional handles for modification.
One of the most common transformations for 2(1H)-pyrazinones involves halogenation, typically at the C3 and C5 positions, which are activated towards electrophilic attack. Although not specifically documented for the 1,5,6-trimethyl derivative, analogous pyrazinone systems are readily halogenated using reagents like N-bromosuccinimide (NBS) or phosphoryl chloride. nih.gov Such halogenated pyrazinones are crucial intermediates for subsequent cross-coupling reactions.
The carbonyl group of the pyrazinone ring can be transformed into a thio-carbonyl group by treatment with Lawesson's reagent. Furthermore, O-alkylation of the lactam oxygen can occur, although N-alkylation at the N1 position is generally more common if that position is unsubstituted. In the case of this compound, the N1 position is already occupied by a methyl group.
The methyl groups at C5 and C6 could potentially undergo radical halogenation under specific conditions, providing another avenue for functionalization. However, the reactivity of the heterocyclic ring often dominates.
Cycloaddition Reactions Involving the Pyrazinone Ring System
The conjugated 4π-electron system of the pyrazinone ring allows it to participate in cycloaddition reactions, acting as an azadiene. This reactivity is a powerful tool for the construction of more complex heterocyclic frameworks.
While direct 1,3-dipolar cycloadditions to the C=C bonds of the pyrazinone ring are not extensively reported, a related and synthetically valuable reaction involves the formation of 1H-pyrazinium-3-olates. These mesoionic betaines are generated from 2(1H)-pyrazinones through selective N-alkylation followed by deprotonation. nih.gov These 1,3-dipoles readily undergo cycloaddition reactions with a variety of dipolarophiles, such as alkenes and alkynes, to yield 3,8-diazabicyclo[3.2.1]octanones. nih.gov This strategy provides a versatile route to bicyclic nitrogen-containing heterocycles.
The general scheme for this process is as follows:
N-alkylation of a 2(1H)-pyrazinone at the N4 position.
Deprotonation to form the 1H-pyrazinium-3-olate.
[3+2] cycloaddition with a dipolarophile.
The 2(1H)-pyrazinone ring system can act as an electron-rich diene in Diels-Alder reactions, particularly with electron-deficient dienophiles. Both intermolecular and intramolecular versions of this reaction have been reported for various pyrazinone derivatives. capes.gov.brresearchgate.net These reactions typically proceed with the expulsion of a small molecule, such as a nitrile or isocyanate, from the initial cycloadduct, leading to the formation of a new aromatic or heteroaromatic ring.
For instance, intramolecular Diels-Alder reactions of 2(1H)-pyrazinones bearing alkyne side chains have been shown to produce fused pyridinones and pyridines. capes.gov.br The regioselectivity and stereoselectivity of these reactions are influenced by the nature and position of the substituents on the pyrazinone ring and the tether connecting the diene and dienophile. researchgate.net In some cases, the use of a chiral auxiliary on the pyrazinone ring can induce diastereoselectivity in the cycloaddition. researchgate.net
A study on the Diels-Alder reaction of 2(1H)-pyrazinones with trimethylsilyl (B98337) alkynylboronate at high temperatures resulted in the formation of 2-pyridone boronic acid derivatives as a mixture of regioisomers. nih.gov
| Reactant 1 | Reactant 2 | Product Type | Reference |
| 2(1H)-Pyrazinone with alkynyl side chain | - | Fused Pyridinone/Pyridine | capes.gov.br |
| 2(1H)-Pyrazinone with chiral auxiliary | Ethene | Diastereomeric cycloadducts | researchgate.net |
| 3,5-Dichloro-2(1H)-pyrazinone | Trimethylsilyl alkynylboronate | 2-Pyridone boronic acid | nih.gov |
Formation of Novel Fused and Spiro Heterocyclic Systems
The reactivity of the pyrazinone ring is well-suited for the synthesis of novel fused and spiro heterocyclic systems. Intramolecular Diels-Alder reactions, as discussed above, are a primary method for constructing fused ring systems. capes.gov.br
The synthesis of spiro-heterocycles containing a pyrazinone moiety can be envisaged through several strategies. One potential approach is the [3+2] cycloaddition of in-situ generated 1,3-dipoles, such as azomethine ylides, with an exocyclic double bond attached to the pyrazinone ring. While not specifically demonstrated for this compound, similar reactions are known for related heterocyclic systems like pyrazolones, leading to the formation of spiro-pyrazolone-tetrahydrofurans or spiro-pyrazolone-oxindoles. rsc.orgthieme-connect.denih.gov Another approach involves the reaction of a suitable precursor with bifunctional reagents that can cyclize to form a spiro-ring. nih.gov
Regioselectivity and Stereoselectivity in Derivatization Reactions
The outcomes of derivatization reactions of this compound are governed by the principles of regioselectivity and stereoselectivity. In electrophilic substitution reactions, the C3 and C5 positions are generally the most reactive. The presence of the methyl groups at C5 and C6 will influence the regiochemical outcome of reactions, potentially directing incoming electrophiles to the C3 position due to steric hindrance.
In cycloaddition reactions, the regioselectivity is determined by the electronic and steric properties of both the pyrazinone (diene) and the reacting partner (dienophile or dipolarophile). Frontier Molecular Orbital (FMO) theory is often used to predict the favored regioisomer. nih.gov
Stereoselectivity is a key consideration in the synthesis of chiral molecules from pyrazinone precursors. As mentioned, the use of chiral auxiliaries attached to the pyrazinone ring can lead to diastereoselective Diels-Alder reactions. researchgate.net The stereochemical course of such reactions is often dictated by the facial bias imposed by the chiral auxiliary, directing the approach of the dienophile to one face of the diene over the other.
Palladium-Catalyzed Coupling Reactions for Pyrazinone Functionalization
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are applicable to the functionalization of the pyrazinone ring system. rsc.orgnih.gov These reactions typically require a halogenated pyrazinone precursor. Assuming this compound can be halogenated at the C3 position, a variety of coupling reactions can be employed to introduce new carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: This reaction involves the coupling of a halopyrazinone with an organoboron reagent in the presence of a palladium catalyst and a base. It is a versatile method for forming biaryl and vinyl-substituted pyrazinones. nih.gov
Sonogashira Coupling: The Sonogashira reaction couples a halopyrazinone with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. rsc.orgwikipedia.orgorganic-chemistry.orglibretexts.org This is an efficient method for the synthesis of alkynyl-substituted pyrazinones, which are valuable intermediates for further transformations, including intramolecular cycloadditions. Research has shown the selective Sonogashira coupling at the C3 position of chlorinated pyrazinones. rsc.org
Stille Coupling: This reaction utilizes organotin reagents to couple with halopyrazinones under palladium catalysis. It offers a broad scope for introducing various alkyl, vinyl, and aryl groups. rsc.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling a halopyrazinone with an amine. This is a powerful method for synthesizing amino-substituted pyrazinones. nih.govrsc.org
The table below summarizes some of the key palladium-catalyzed coupling reactions applicable to pyrazinone functionalization.
| Coupling Reaction | Reactants | Catalyst System | Product | Reference |
| Suzuki Coupling | Halopyrazinone, Organoboron reagent | Pd catalyst, Base | Aryl/Vinyl-pyrazinone | nih.gov |
| Sonogashira Coupling | Halopyrazinone, Terminal alkyne | Pd catalyst, Cu(I) cocatalyst | Alkynyl-pyrazinone | rsc.org |
| Stille Coupling | Halopyrazinone, Organotin reagent | Pd catalyst | Alkyl/Aryl/Vinyl-pyrazinone | rsc.org |
| Buchwald-Hartwig Amination | Halopyrazinone, Amine | Pd catalyst, Ligand, Base | Amino-pyrazinone | nih.govrsc.org |
Exploration of Biological Activities and Molecular Interactions of Pyrazinone Derivatives
Enzyme Inhibition Studies by Pyrazinone Scaffolds
The pyrazinone ring system has proven to be a versatile scaffold for the design of potent and selective enzyme inhibitors. nih.govresearchgate.net Its unique combination of heteroaromatic properties allows for a range of interactions with enzyme active sites, including hydrogen bonding and nonpolar interactions. nih.govresearchgate.net
Pyrazinone derivatives have shown inhibitory activity against several key enzymatic targets, including those crucial for viral replication and blood coagulation.
Reverse Transcriptase: Certain pyrazinone-containing derivatives have been identified as inhibitors of reverse transcriptase, an enzyme essential for the replication of retroviruses like the human immunodeficiency virus (HIV). nih.govrsc.org For instance, a series of pyrazinone derivatives were developed, with some exhibiting significant inhibitory activity against this enzyme. nih.gov This highlights the potential of the pyrazinone scaffold in the development of novel antiviral agents.
Thrombin: The inhibition of thrombin, a key serine protease in the blood coagulation cascade, has been extensively studied with pyrazinone derivatives. nih.govnih.gov Several candidates have been identified that target thrombin (Factor IIa), demonstrating the applicability of the pyrazinone core in developing antithrombotic agents. nih.govnih.govgoogle.com One of the more potent pyrazinone inhibitors in a particular series demonstrated a K(i) of 41 nM and exhibited high selectivity against other proteases like trypsin and factor Xa. nih.gov
Other Kinases: The 2(1H)-pyrazinone heterocycle is also recognized as a promising motif for the ATP-competitive inhibition of protein kinases, which are pivotal in cancer development. researchgate.net Various substituted pyrazinones have demonstrated kinase inhibitory activity and antiproliferative effects in human tumor cells. researchgate.net For example, derivatives have been synthesized as inhibitors of p38α mitogen-activated protein kinase, an enzyme involved in regulating pro-inflammatory responses. nih.govrsc.org Additionally, pyrazinone derivatives have been designed as dual PI3K/HDAC inhibitors, showing potent activity against PI3Kα and HDAC6. nih.gov
The inhibitory action of pyrazinone derivatives is rooted in their ability to form specific molecular interactions within the enzyme's active site. The heteroaromatic nature of the pyrazinone ring allows it to act as both a hydrogen bond acceptor and to participate in nonpolar interactions. nih.govresearchgate.net In the context of thrombin inhibition, the pyrazinone core serves as a central scaffold to which various side chains are attached, mimicking the natural substrates of the enzyme. nih.gov For kinase inhibition, the pyrazinone motif can fit within the ATP-binding site, a common strategy for kinase inhibitors. researchgate.net Molecular docking studies have further elucidated these interactions, showing, for example, that pyrazine-based compounds can form hydrogen bonds and hydrophobic interactions with key residues in the allosteric binding site of enzymes like SHP2. researchgate.net
Receptor Binding and Modulation Investigations (In Vitro)
In vitro studies have demonstrated that pyrazinone derivatives can bind to and modulate the activity of various receptors. For example, a pyrazinone derivative, BMS-764459, has been identified as a potent antagonist of the corticotropin-releasing factor-1 (CRF1) receptor, which is associated with depression and anxiety-related disorders. nih.govrsc.org Furthermore, synthetic analogues of the pentapeptide enkephalin, which are natural ligands for opioid receptors, have incorporated a pyrazinone ring, leading to strong binding to the μ-opioid receptor. rsc.org More recently, pyrazinone signaling has been shown to selectively activate the proinflammatory human histamine (B1213489) receptor H4 (HRH4). nih.gov
Cellular Pathway Perturbation Studies (In Vitro)
The interaction of pyrazinone derivatives with enzymes and receptors can lead to the perturbation of various cellular pathways, influencing intracellular signaling and cellular processes.
Pyrazinone derivatives have been shown to modulate key intracellular signaling cascades. For instance, certain derivatives designed as dual PI3K/HDAC inhibitors can block the PI3K/AKT/mTOR signaling pathway in leukemia cells. nih.gov This pathway is crucial for cell growth, proliferation, and survival, and its inhibition can lead to apoptosis and cell cycle arrest. nih.gov The ability of these compounds to interfere with such fundamental signaling pathways underscores their potential as anticancer agents. Under certain conditions, the interaction of toxins with their cellular targets can perturb the entire cascade of intracellular signaling, leading to adverse cellular responses, including cell death. mdpi.com
The biological effects of pyrazinone derivatives also stem from their interactions with various cellular components. A notable example is a fungicide containing a pyrazinone core that disrupts the polymerization of tubulin. nih.govrsc.org This interference with the cytoskeleton alters cellular proliferation and has been shown to have strong activity against human rhabdomyosarcoma cells. nih.govrsc.org Furthermore, mechanistic studies of pyrazinone derivatives have revealed their ability to induce apoptosis and cause cell cycle arrest in the G2/M phase, often accompanied by the promotion of acetylation of α-tubulin. nih.gov
Interactive Data Table of Pyrazinone Derivative Activities
| Compound Class | Target | Biological Activity |
| Pyrazinone Derivatives | Reverse Transcriptase | Inhibition of viral replication nih.govrsc.org |
| Pyrazinone Derivatives | Thrombin | Antithrombotic, selective inhibition nih.govnih.gov |
| Pyrazinone Derivatives | p38α MAP Kinase | Anti-inflammatory nih.govrsc.org |
| Pyrazinone Derivatives | PI3K/HDAC | Anticancer, apoptosis induction nih.gov |
| Pyrazinone-based CRF1 Antagonist | CRF1 Receptor | Antagonist activity nih.govrsc.org |
| Pyrazinone-containing Enkephalin Analogs | μ-Opioid Receptor | Strong binding rsc.org |
| Pyrazinone-based Tubulin Modulator | Tubulin | Disruption of polymerization nih.govrsc.org |
Antimicrobial Activity at the Mechanistic Level
Investigations into Modes of Action against Microorganisms (e.g., Quorum Sensing Modulation)
There are no available studies investigating the antimicrobial activity of 1,5,6-trimethyl-2(1H)-pyrazinone. Consequently, its mode of action against any microorganisms, including potential mechanisms like the modulation of quorum sensing, has not been determined. While pyrazinone derivatives, in general, have been noted for their role as signaling molecules and their potential to influence processes like biofilm formation in various bacteria, specific data for the trimethylated compound is absent. nih.gov
Anticancer Activity at the Molecular and Cellular Level (In Vitro Mechanistic Investigations)
Studies on Cell Lines for Growth Modulation (e.g., HepG2)
A search of the scientific literature yielded no studies on the in vitro anticancer activity of this compound. There is no published data regarding its effects on the growth modulation of any cancer cell lines, including the human liver cancer cell line HepG2. Therefore, no data tables on its cytotoxic or growth-modulating effects can be provided.
Structure-Activity Relationship (SAR) Studies for Biological Interactions
Due to the absence of biological activity data for this compound, no structure-activity relationship (SAR) studies have been published. SAR studies require a set of analogous compounds with varying structural features and their corresponding biological activities to determine how specific chemical modifications influence their effects. Without any biological data for the parent compound or its close analogues, such analyses are not possible.
Analytical Methodologies for Detection and Quantification of 1,5,6 Trimethyl 2 1h Pyrazinone
Chromatographic-Spectroscopic Coupling Techniques
The coupling of chromatography with spectroscopy provides a powerful approach for the analysis of 1,5,6-trimethyl-2(1H)-pyrazinone, enabling both its separation from other compounds in a mixture and its subsequent identification.
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. This method offers high-resolution separation and definitive identification. In GC-MS, the sample is first vaporized and separated into its individual components as it passes through a capillary column. The separation is based on the differential partitioning of the compounds between a mobile gas phase and a stationary liquid phase coated on the column walls.
Following separation, the eluted compounds are introduced into the mass spectrometer, where they are ionized, typically by electron impact (EI). This process generates a molecular ion and a series of fragment ions that are characteristic of the compound's structure. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a chemical fingerprint. The mass spectrum of this compound exhibits a specific fragmentation pattern that allows for its unambiguous identification. This technique has been successfully applied to identify this compound in various food matrices, such as in the volatile fractions of certain processed foods.
Table 1: GC-MS Data for this compound
| Parameter | Value |
| Molecular Ion (M+) | m/z 138 |
| Key Fragment Ions | m/z 110, 82, 54, 42 |
This table is interactive and can be sorted by clicking on the column headers.
For the analysis of this compound in solid or non-volatile samples, pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is a valuable tool. This technique involves the thermal decomposition of the sample in an inert atmosphere, breaking it down into smaller, volatile fragments. These fragments are then introduced into the GC-MS for separation and identification. Py-GC-MS is particularly useful for studying the formation of pyrazinones during the Maillard reaction and other thermal processing of food. For instance, studies on the pyrolysis of mixtures containing amino acids and reducing sugars have utilized Py-GC-MS to elucidate the formation pathways of various pyrazine (B50134) derivatives, including alkylated pyrazinones.
Fluorescence-Based Detection Methods
Fluorescence spectroscopy offers a highly sensitive detection approach that can be explored for the analysis of this compound.
The pyrazinone ring system possesses inherent fluorescence properties due to its conjugated electronic structure. This intrinsic fluorescence can potentially be exploited for detection purposes. The compound can absorb light at a specific excitation wavelength and emit light at a longer wavelength. This emitted fluorescence can be measured and correlated with the concentration of the compound. While not as commonly used as GC-MS, this method could offer a rapid and non-destructive means of detection, especially when coupled with separation techniques like high-performance liquid chromatography (HPLC). The development of fluorescence-based methods would require a thorough characterization of the excitation and emission spectra of this compound and an assessment of potential interferences from other fluorescent compounds in the sample matrix.
Quantitative Analytical Approaches in Complex Matrices
Accurately quantifying this compound in complex samples like food products requires robust analytical strategies to overcome matrix effects and ensure precision.
A widely adopted method for quantification is the use of an internal standard in conjunction with GC-MS. An internal standard is a known amount of a compound, chemically similar to the analyte but not naturally present in the sample, which is added at the beginning of the sample preparation process. By comparing the instrumental response of the analyte to that of the internal standard, variations introduced during sample handling and analysis can be compensated for, leading to more accurate results.
For even higher accuracy and precision, stable isotope dilution analysis (SIDA) is employed. This technique uses a stable isotope-labeled version of this compound as the internal standard. Because the labeled and unlabeled compounds have nearly identical physicochemical properties, they behave similarly during extraction, chromatography, and ionization. This co-behavior effectively minimizes errors arising from matrix effects and sample workup, making SIDA a gold standard for quantitative analysis in complex matrices. The development of a calibration curve, by analyzing a series of standards of known concentrations, is also a critical step in the quantitative workflow.
Future Research Directions and Unexplored Avenues for 1,5,6 Trimethyl 2 1h Pyrazinone
Development of Novel and Green Synthetic Methodologies
The synthesis of pyrazinones is a well-established area of organic chemistry, but the development of novel and environmentally benign synthetic routes for 1,5,6-trimethyl-2(1H)-pyrazinone is a primary area for future research. Current methods for creating the pyrazinone core often rely on the condensation of α-dicarbonyl compounds with α-amino acids or their derivatives. For this compound specifically, this would involve precursors that can establish the desired trimethyl substitution pattern.
Advanced Spectroscopic Probes for Real-time Monitoring of Reactions
Understanding the kinetics and mechanisms of chemical reactions involving this compound is crucial for optimizing reaction conditions and developing new applications. Advanced spectroscopic techniques offer the potential for real-time monitoring of these reactions as they occur. Future research in this area could involve the application of techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to track the formation and consumption of reactants, intermediates, and products.
These advanced spectroscopic probes can provide invaluable data on reaction rates, the influence of catalysts, and the presence of transient species. This information is critical for building a comprehensive understanding of the reaction mechanisms. Furthermore, the development of specialized spectroscopic methods tailored to the unique spectral signatures of the pyrazinone ring system could provide even greater insight into the chemical transformations of this compound.
Computational Design and Prediction of Novel Pyrazinone Derivatives with Targeted Reactivity
Computational chemistry and molecular modeling are powerful tools for accelerating the discovery of new molecules with desired properties. In the context of this compound, computational approaches can be employed to design and predict the reactivity of novel derivatives. By systematically modifying the structure of the parent compound in silico, researchers can explore a vast chemical space and identify candidates with specific electronic and steric properties.
Future research should leverage quantum chemical calculations, such as density functional theory (DFT), to predict the reactivity of different sites on the pyrazinone ring and its substituents. This can guide the rational design of derivatives with enhanced or entirely new chemical functionalities. For instance, computational screening could identify derivatives with altered redox potentials, improved catalytic activity, or specific binding affinities for biological targets. This predictive power can significantly reduce the experimental effort required to synthesize and test new compounds.
In-depth Mechanistic Studies of Unexplored Chemical Transformations
While the basic reactivity of the pyrazinone scaffold is known, many potential chemical transformations of this compound remain unexplored. Future research should focus on conducting in-depth mechanistic studies of these uncharted reactions. This includes investigating its behavior in cycloaddition reactions, cross-coupling reactions, and various functional group interconversions.
A key area of interest would be the exploration of the reactivity of the methyl groups and the pyrazinone ring itself under various reaction conditions. For example, the selective functionalization of one of the methyl groups could lead to a diverse range of new derivatives. Mechanistic studies, combining experimental techniques with computational modeling, will be essential to unravel the intricate details of these transformations, including the identification of key intermediates and transition states.
Exploration of New Chemical Space through Diverse Derivatization Strategies
The synthesis of a diverse library of derivatives based on the this compound scaffold is a crucial step towards unlocking its full potential. Future research should focus on developing and implementing a wide range of derivatization strategies to access new chemical space. This could involve modifications at various positions of the pyrazinone ring and its methyl substituents.
Strategies could include the introduction of different functional groups, such as halogens, nitro groups, or cyano groups, which can then serve as handles for further chemical modifications. The synthesis of derivatives with extended aromatic systems or the incorporation of chiral centers could also lead to novel compounds with interesting photophysical or biological properties. The goal is to create a structurally diverse collection of molecules that can be screened for a wide range of applications.
High-Throughput Screening Approaches for Identifying Novel Molecular Interactions
High-throughput screening (HTS) is a powerful technology for rapidly evaluating the interaction of a large number of compounds with biological targets or for identifying new catalysts. In the context of this compound and its derivatives, HTS can be employed to discover novel molecular interactions that could lead to new applications in areas such as medicinal chemistry or materials science.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1,5,6-trimethyl-2(1H)-pyrazinone, and how do reaction conditions influence product purity?
- Methodological Answer : The synthesis of pyrazinones often employs Hoornaert’s method via microwave-assisted cyclization of amino acid derivatives or condensation of isoasparagine with α-dicarbonyl compounds derived from monosaccharides . For this compound, key steps include:
- Step 1 : Reacting asparagine or peptides with reducing sugars (e.g., glucose) under controlled thermal conditions (120–180°C) to generate Amadori rearrangement products (ARPs) .
- Step 2 : Decarboxylation of intermediate 3-(carboxymethyl)-5,6-dialkylpyrazinones to yield methyl-substituted derivatives .
- Optimization : Solvent choice (e.g., DMF or ethanol), reaction time, and temperature are critical to minimize side products like diketopiperazines. Purity is confirmed via NMR and HR-ESI-MS .
Q. How is this compound structurally characterized, and what analytical techniques resolve its regiochemical ambiguities?
- Methodological Answer : Structural elucidation requires:
- 1D/2D NMR : H-H COSY and HMBC correlations to assign methyl groups at C-5 and C-6, distinguishing them from positional isomers (e.g., 1,3,5-trimethyl derivatives) .
- HR-ESI-MS : High-resolution mass spectrometry confirms the molecular formula (CHNO) and rules out oxygenated byproducts .
- X-ray crystallography : For absolute configuration determination, though limited by crystallizability .
Q. What role does this compound play in Maillard reaction systems, and how does its formation differ between amino acids and peptides?
- Methodological Answer : In Maillard reactions, it forms preferentially from peptide-ARPs (e.g., diglycine-glucose systems) rather than free amino acids. Peptide backbones stabilize intermediates like 3-aminosuccinimide, which condense with α-dicarbonyls to form 3-methyl-substituted pyrazinones. Free asparagine systems yield simpler derivatives (e.g., 3,5-dimethyl analogs) .
Q. Is this compound reported in natural products, and what bioactivities are associated with its occurrence?
- Answer : Yes, it is found in microbial metabolites, such as Streptomyces spp. isolated from marine sponges. Bioactivities include:
- Cytotoxicity : IC values of ~50 μM against HL-60 leukemia cells .
- Antifungal activity : Structural analogs (e.g., 3,6-di-sec-butyl derivatives) disrupt tubulin polymerization in phytopathogens .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for medicinal chemistry applications?
- Methodological Answer : SAR studies focus on:
- C-3 and C-6 modifications : Elongated alkyl/aryl groups enhance binding to hydrophobic pockets (e.g., CRF1 receptor antagonism) .
- N-1 substitution : Branched alkyl chains improve metabolic stability, as seen in tubulin-modulating fungicides .
- Case Study : Analogues with 2,4,6-trisubstituted phenyl groups at C-6 showed 16 nM activity against TF/VIIa in antithrombotics .
Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., food systems), and how are they addressed?
- Methodological Answer : Challenges include:
- Co-elution with isomers : Resolved using UPLC-MS/MS with a C18 column (2.1 × 100 mm, 1.7 μm) and gradient elution (0.1% formic acid/acetonitrile) .
- Low abundance : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges enriches pyrazinones from glycation mixtures .
Q. How can contradictions in reported synthetic yields (e.g., 65% vs. 30%) for pyrazinones be systematically addressed?
- Methodological Answer : Discrepancies arise from:
- Protecting group strategies : Phthalimide-protected intermediates improve cyclization efficiency (65% yield) versus unprotected routes .
- Catalytic systems : Pd(OAc)/Xantphos in Buchwald–Hartwig couplings reduces byproducts compared to SNAr reactions .
Q. What computational tools predict the regioselectivity of pyrazinone derivatization (e.g., C-3 vs. C-5 substitution)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
